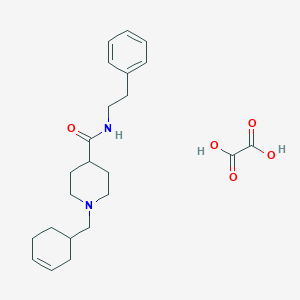
1-(3-cyclohexen-1-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate, also known as CX614, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CX614 belongs to the class of molecules known as ampakines, which are compounds that enhance the activity of AMPA receptors in the brain. In
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate has been studied extensively for its potential therapeutic applications. Research has shown that this compound can enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This makes this compound a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
1-(3-cyclohexen-1-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a key role in synaptic plasticity. By enhancing the activity of AMPA receptors, this compound can increase the strength of synaptic connections between neurons, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance long-term potentiation (LTP), a process that is critical for learning and memory. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-cyclohexen-1-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate is its ability to enhance synaptic plasticity, which makes it a useful tool for studying the mechanisms underlying learning and memory. However, one limitation of this compound is its short half-life, which makes it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of interest is the use of this compound in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the long-term effects of this compound on cognitive function and synaptic plasticity.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c24-21(22-14-11-18-7-3-1-4-8-18)20-12-15-23(16-13-20)17-19-9-5-2-6-10-19;3-1(4)2(5)6/h1-5,7-8,19-20H,6,9-17H2,(H,22,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKDOLHONXPZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



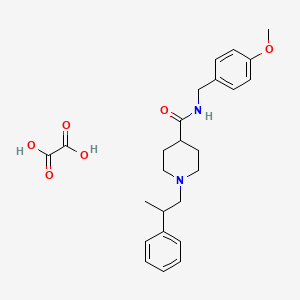
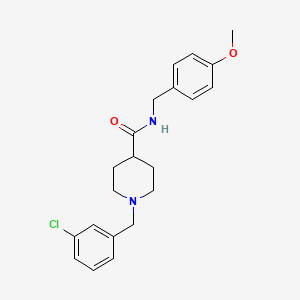
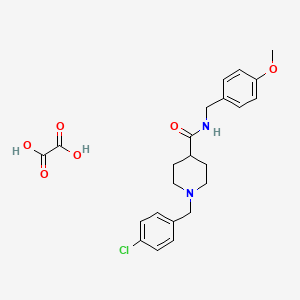
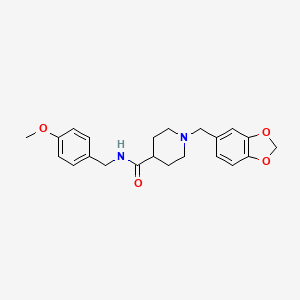

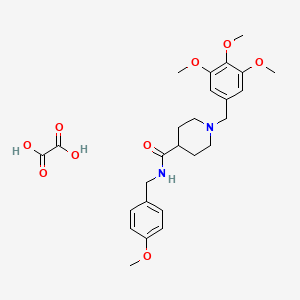
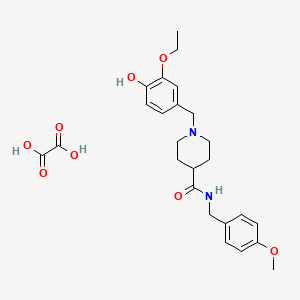
![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949724.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B3949726.png)
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
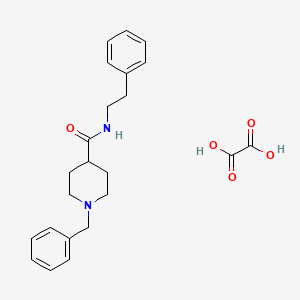
![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)